molecular formula C17H21N3O4 B2582951 N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2361864-26-6

N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide

Cat. No. B2582951
CAS RN: 2361864-26-6
M. Wt: 331.372
InChI Key: FYUZQPGAEKOEFU-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AO-176, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling molecule involved in angiogenesis.
Biochemical and Physiological Effects:
N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also inhibits angiogenesis, which is the process by which new blood vessels are formed. This compound has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs. However, one of the limitations is that it is relatively unstable and can degrade over time, making it difficult to store and handle.

Future Directions

There are several future directions for the research on N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide. One of the directions is to study its potential use in the treatment of various diseases, such as cancer and arthritis. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with various enzymes and signaling pathways. Additionally, future research could focus on the development of more stable analogs of this compound, which could have improved pharmacological properties.
Conclusion:
N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits potent anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been studied for its potential use in the treatment of various diseases. Although it has several advantages, such as its potent pharmacological activities, it also has limitations, such as its relative instability. Future research could focus on investigating its mechanism of action in more detail and developing more stable analogs of this compound.

Synthesis Methods

N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide can be synthesized using various methods. One of the most commonly used methods is the condensation reaction between 4-(prop-2-enoylamino)benzoic acid and N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)acetamide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dimethylformamide. The product is then purified using column chromatography.

Scientific Research Applications

N-(2-Amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-N-(oxan-4-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-16(22)19-13-5-3-12(4-6-13)17(23)20(11-15(18)21)14-7-9-24-10-8-14/h2-6,14H,1,7-11H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUZQPGAEKOEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N(CC(=O)N)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(carbamoylmethyl)(oxan-4-yl)carbamoyl]phenyl}prop-2-enamide

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